N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features an imidazole ring, a pyrimidine ring, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-3-1-11(2-4-12)7-14(22)20-13-8-18-15(19-9-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUSVKLDSYONCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CN=C(N=C2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Synthesis of the pyrimidine ring: This can be done by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling of the imidazole and pyrimidine rings: This step might involve a nucleophilic substitution reaction.
Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: This might reduce the imidazole or pyrimidine rings.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Anticancer Properties
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide has shown promising anticancer activity in various studies. The compound's mechanism of action primarily involves the inhibition of specific kinases associated with cancer progression.
| Study | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A431 (skin cancer) | 1.61 ± 1.92 | Induces apoptosis |
| Study B | U251 (glioblastoma) | 23.30 ± 0.35 | Cell cycle arrest |
| Study C | WM793 (melanoma) | <10 | Inhibits proliferation |
These findings suggest that the imidazole and pyrimidine rings enhance the anticancer activity through multiple pathways, including apoptosis induction and cell cycle modulation.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit DYRK1A kinase has been highlighted as a potential therapeutic target for neuroprotection.
Case Study 1: Antitumor Activity
In a study published in Molecular Cancer Therapeutics, researchers evaluated the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against skin cancer cells, with an IC50 value indicating potent activity.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective properties of similar compounds in models of Alzheimer's disease. The study found that compounds with analogous structures inhibited tau phosphorylation and reduced neuroinflammation, suggesting potential benefits for cognitive function.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites, while the fluorophenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its biological activity.
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 285.31 g/mol. The presence of these functional groups is thought to contribute significantly to its biological activity.
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing imidazole and pyrimidine rings have shown cytotoxic effects against various cancer cell lines. A study reported that related compounds demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against human glioblastoma and melanoma cells, suggesting that structural modifications can enhance their efficacy against tumors .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 1.61 |
| Compound B | WM793 (melanoma) | 23.30 |
| This compound | TBD | TBD |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar imidazole-containing compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzyme Activity : Compounds with imidazole rings are known to inhibit enzymes critical for cell proliferation.
- Interference with DNA Synthesis : The pyrimidine moiety may interact with nucleic acids, disrupting replication and transcription processes.
- Targeting Specific Receptors : The fluorophenyl group may enhance binding affinity to specific biological targets, such as kinases involved in cancer progression.
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of the compound against various pathogens. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
